1-Bromo-2-chloro-5-fluoro-4-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINDZUMSLNHPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 2 Chloro 5 Fluoro 4 Methoxybenzene
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene suggests several potential synthetic routes. The primary disconnections involve the carbon-halogen and carbon-oxygen bonds.
One logical approach is to disconnect the methoxy (B1213986) group, leading to the precursor 1-bromo-2-chloro-5-fluorophenol. This phenol (B47542) could then be synthesized by sequential halogenation of a simpler fluorophenol. The order of halogenation is critical to ensure the correct substitution pattern.
Alternatively, a Sandmeyer reaction could be a powerful tool. chemicalbook.comprepchem.com This would involve the diazotization of a corresponding aniline (B41778), such as 2-chloro-5-fluoro-4-methoxyaniline, followed by the introduction of the bromine atom. This strategy offers high regioselectivity for the placement of the final halogen.
A third approach could start from a commercially available fluoroanisole, such as 4-fluoroanisole. youtube.com Subsequent regioselective chlorination and bromination would then lead to the target molecule. The directing effects of the fluorine and methoxy groups would be paramount in this route.
Regioselective Halogenation Strategies
The introduction of three different halogens onto a benzene (B151609) ring with specific regiochemistry is a significant synthetic challenge. The choice of halogenating agent and reaction conditions is crucial to control the position of substitution.
The bromination of substituted aromatic rings is a well-established transformation. For electron-rich systems like anisoles, electrophilic aromatic bromination is typically facile. The methoxy group is a strong ortho-, para-director. In the case of a precursor like 2-chloro-4-fluoroanisole, the methoxy group would direct bromination to the positions ortho and para to it. Steric hindrance from the adjacent chlorine atom would likely favor bromination at the C5 position.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The use of a Lewis acid catalyst, such as FeBr₃, can enhance the electrophilicity of bromine. prepchem.com For highly activated systems, a catalyst may not be necessary.
Below is a table summarizing typical conditions for the bromination of substituted anisoles:
Interactive Data Table: Directed Bromination of Substituted Anisoles| Starting Material | Brominating Agent | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Fluoroanisole | Bromine | Chloroform | None | Reflux | 91 | prepchem.com |
| 2-Chloro-4-fluoroanisole | Bromine | Not specified | ZnBr₂ | 50°C | Not specified | |
| 2-Chloro-5-methoxyaniline | Bromine | Acetic Acid | None | 15°C | Not specified | google.com |
| Acetanilide | N-Bromosuccinimide | Acetonitrile (B52724) | HCl (catalytic) | Not specified | High | prepchem.com |
Similar to bromination, the chlorination of substituted benzenes is governed by the directing effects of the existing substituents. Reagents like chlorine gas (Cl₂), N-chlorosuccinimide (NCS), and sulfuryl chloride (SO₂Cl₂) are commonly employed. Lewis acid catalysts such as AlCl₃ or FeCl₃ are often used to activate the chlorinating agent. youtube.com
For a potential precursor like 3-bromo-4-fluoroanisole, the methoxy group would direct chlorination to the C2 or C6 positions. The bromine atom, being a deactivating but ortho-, para-directing group, would also influence the outcome. The regioselectivity would depend on the balance of these electronic and steric effects. Copper(II) chloride has also been shown to be an effective reagent for the regioselective chlorination of anilines in ionic liquids. google.com
Here are some examples of controlled chlorination reactions:
Interactive Data Table: Controlled Chlorination of Substituted Aromatics| Starting Material | Chlorinating Agent | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline derivatives | Copper(II) chloride | Ionic Liquid | None | Room Temp - 50°C | High | google.com |
| 2-Fluoroacetanilide | Not specified | Not specified | Not specified | Not specified | Not specified | orgsyn.org |
| 2-Methoxy-5-fluorouracil | Phosphorus oxychloride | Toluene | N,N-dimethylaniline | Not specified | Not specified | youtube.com |
Direct selective fluorination of a complex, polyhalogenated aromatic ring is often challenging due to the high reactivity of many fluorinating agents. Therefore, it is more common for the fluorine atom to be incorporated in the starting material.
However, methods for the synthesis of aryl fluorides from aryl amines, known as the Balz-Schiemann reaction, are well-documented. youtube.com This reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. While not a direct fluorination of the aromatic ring, it provides a reliable method for introducing fluorine at a specific position.
For instance, if a suitable aniline precursor were available, it could be converted to the corresponding aryl fluoride (B91410):
Interactive Data Table: Balz-Schiemann Reaction for Aryl Fluoride Synthesis| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Bromoaniline | 1. NaNO₂, HCl 2. HBF₄ | Water | -10 to -5°C (diazotization), then heat | 94-97 (salt), then distilled | youtube.com |
Given the challenges of direct fluorination on a highly substituted ring, a synthetic strategy for this compound would most likely start with a commercially available fluorinated compound.
Introduction of the Methoxy Group via Etherification Routes
The methoxy group can be introduced at various stages of the synthesis, either by starting with a methoxy-substituted precursor or by converting a phenol to an ether in a later step.
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, including anisoles. youtube.comsigmaaldrich.com This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide, such as methyl iodide or dimethyl sulfate (B86663). chemicalbook.comsynquestlabs.com
A plausible final step in the synthesis of this compound would be the methylation of 1-bromo-2-chloro-5-fluorophenol. synquestlabs.comsigmaaldrich.comnih.gov
Typical conditions for the Williamson ether synthesis are summarized below:
Interactive Data Table: Williamson Ether Synthesis of Anisoles| Phenol Substrate | Methylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-4-fluorophenol derivative | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 94 | chemicalbook.com |
| 2-Bromo-5-chlorophenol | Methyl Iodide | K₂CO₃ | N,N-Dimethylformamide | Not specified | 97 | synquestlabs.com |
| Phenol | Methyl Bromide | NaOH | Not specified | Not specified | Not specified | sigmaaldrich.com |
This method is generally high-yielding and tolerates a wide range of functional groups on the aromatic ring, making it a robust choice for the final step in a multi-step synthesis.
Nucleophilic Aromatic Substitution with Methoxide (B1231860) (SNAr)
The synthesis of this compound can be achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is viable when an aryl halide is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. libretexts.org
In the context of polyhalogenated benzenes, the halogens themselves act as electron-withdrawing groups, facilitating the substitution. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions. masterorganicchemistry.comwuxiapptec.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine.
For the target molecule, a plausible SNAr pathway would involve a precursor such as 1-Bromo-2-chloro-4,5-difluorobenzene. The methoxide ion (CH₃O⁻), typically from sodium methoxide, acts as the nucleophile. It would preferentially attack the carbon atom bonded to the fluorine at the C4 position. This position is para to the bromine atom and ortho to the chlorine atom, providing the necessary activation for the substitution to occur. The fluorine atom at C5 is less likely to be substituted due to steric hindrance and a comparatively less favorable electronic environment. The reaction proceeds through the addition of the methoxide ion to form a resonance-stabilized carbanion, followed by the elimination of the fluoride ion to restore aromaticity. libretexts.org
Table 1: SNAr Synthesis Pathway
| Step | Reactants | Reagents | Product | Purpose |
| 1 | 1-Bromo-2-chloro-4,5-difluorobenzene | Sodium methoxide (NaOMe), Methanol (B129727) (MeOH) or THF (solvent) | This compound | Methoxide displaces the C4-fluorine atom via SNAr. libretexts.orgacgpubs.org |
Stepwise Synthesis Pathways from Precursors
From Phenols and Phenol Derivatives
Synthesizing the target compound from a phenol derivative is another viable approach, primarily involving an etherification reaction to introduce the methoxy group. This strategy would typically start with a pre-halogenated phenol.
The logical precursor for this route is 2-Bromo-1-chloro-4-fluorophenol . The synthesis proceeds via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide ion is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The phenoxide attacks the methyl group in an SN2 reaction, displacing the iodide or sulfate leaving group and forming the desired aryl methyl ether.
Phenols and their derivatives are fundamental building blocks in organic synthesis, and methods for their protection and deprotection, including methylation and demethylation, are well-established. acs.org
Table 3: Synthesis from a Phenol Derivative
| Step | Starting Material | Reagents | Product | Purpose |
| 1 | 2-Bromo-1-chloro-4-fluorophenol | 1. Base (e.g., NaH, K₂CO₃) 2. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | This compound | Introduction of the methyl group onto the phenolic oxygen to form a methoxy ether. |
Sequential Introduction of Halogens and Methoxy Group
This strategy involves building the molecule by introducing the substituents onto a simpler aromatic ring in a stepwise fashion. The order of reactions is critical to ensure the correct regiochemistry, guided by the directing effects of the substituents already on the ring. A plausible starting material is 4-fluoroanisole, which is commercially available.
Chlorination of 4-Fluoroanisole : The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group. The fluorine atom is a deactivating, but also ortho-, para-directing group. The powerful directing effect of the methoxy group will dominate. Chlorination (e.g., with Cl₂ and a Lewis acid catalyst) would yield primarily 2-Chloro-4-fluoroanisole .
Bromination of 2-Chloro-4-fluoroanisole : The next step is the introduction of the bromine atom. The ring is now substituted with a methoxy group (ortho, para-directing), a chlorine atom (ortho, para-directing), and a fluorine atom (ortho, para-directing). The most activated position for electrophilic aromatic substitution is C5, which is ortho to the chlorine and para to the methoxy group. Bromination (e.g., using Br₂ in acetic acid) would therefore yield the final product, This compound .
This stepwise approach relies on the predictable nature of electrophilic aromatic substitution on substituted benzene rings.
Table 4: Sequential Synthesis Pathway
| Step | Starting Material | Reaction | Reagents | Product |
| 1 | 4-Fluoroanisole | Electrophilic Chlorination | Cl₂, FeCl₃ (or other Lewis acid) | 2-Chloro-4-fluoroanisole |
| 2 | 2-Chloro-4-fluoroanisole | Electrophilic Bromination | Br₂, FeBr₃ (or other catalyst) | This compound |
Modern Synthetic Innovations and Green Chemistry Principles in Preparation
Catalytic Approaches for Halogenation and Etherification
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental sustainability. These principles can be applied to the synthesis of this compound.
Catalytic Etherification : Instead of the classical Williamson ether synthesis, which often requires strong bases and reactive alkyl halides, catalytic C-O cross-coupling reactions offer a milder alternative. For instance, a palladium-catalyzed reaction could couple a phenol precursor (2-bromo-1-chloro-4-fluorophenol) with a methoxide source. researchgate.net More advanced methods could even involve the direct methoxylation of an aryl halide precursor, such as 1-bromo-2-chloro-5-fluoro-4-iodobenzene, using methanol in the presence of a suitable transition metal catalyst (e.g., palladium or copper). researchgate.net
Catalytic Halogenation : Traditional electrophilic halogenations often use stoichiometric Lewis acids and elemental halogens. Modern approaches seek to use more benign reagents and catalytic systems. For example, instead of Br₂, N-bromosuccinimide (NBS) can be used as a bromine source, which is safer to handle. google.com The development of organocatalysts or recyclable solid acid catalysts for halogenation can reduce waste and the use of hazardous materials. Furthermore, photochemical methods, which use light to initiate reactions, can provide high selectivity without the need for metal catalysts, representing a significant green chemistry advance for reactions like the Sandmeyer halogenation. nih.govrsc.org
Table 5: Comparison of Classical vs. Modern Catalytic Approaches
| Transformation | Classical Method | Modern/Catalytic Approach | Green Chemistry Advantage |
| Etherification | Williamson Synthesis (strong base, alkyl halide) | Pd or Cu-catalyzed C-O cross-coupling with methanol. researchgate.net | Milder conditions, higher functional group tolerance, potentially less waste. |
| Halogenation | Electrophilic Aromatic Substitution (Br₂, Lewis Acid) | Use of catalysts (e.g., zeolites), alternative halogen sources (NBS, NCS), or photocatalysis. nih.govgoogle.com | Reduced use of hazardous reagents, improved selectivity, lower energy consumption, avoidance of heavy metal waste. |
Solvent-Free or Low-Environmental-Impact Reaction Conditions
The development of synthetic methods that minimize or eliminate the use of hazardous solvents is a central goal of green chemistry. For the deprotection of the methoxymethyl (MOM) ether of 1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene (B6287321) to yield the target compound, several low-environmental-impact methodologies have been reported for analogous aromatic systems. These methods often offer advantages such as simplified workup procedures, reduced waste generation, and milder reaction conditions.
One prominent solvent-free approach involves the use of solid-supported reagents. For instance, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) has been effectively used for the chemoselective deprotection of phenolic MOM ethers. researchgate.netorganic-chemistry.orgnih.gov This heterogeneous catalyst is prepared from inexpensive and non-hazardous materials and facilitates the reaction at room temperature. researchgate.netorganic-chemistry.org The process is straightforward, requiring only the stirring of the MOM-protected compound with the catalyst in a minimal amount of a relatively benign solvent like dichloromethane (B109758), followed by simple filtration to remove the catalyst. researchgate.netorganic-chemistry.org The application of this method to the polyhalogenated substrate is promising, given the catalyst's demonstrated selectivity for the MOM ether in the presence of other functional groups. organic-chemistry.org
Another notable solvent-free method utilizes p-toluenesulfonic acid (pTSA) for the cleavage of MOM ethers. This eco-friendly process is conducted by triturating the MOM-protected compound with pTSA in a mortar and pestle, followed by a short reaction time at room temperature. nih.gov This method has been shown to be high-yielding (85-98%) for a variety of substrates and is compatible with other functional groups such as benzyl (B1604629) ethers, esters, and amides. nih.gov The absence of a solvent significantly reduces the environmental footprint of the synthesis.
Photocatalysis represents another frontier in low-impact synthesis. A recently developed method employs an organophotoredox-catalyzed C–O bond cleavage strategy mediated by trimethylsilyl (B98337) chloride (TMSCl). This approach offers a sustainable deprotection of aryl alkyl ethers under mild conditions, using visible light as the energy source. While not strictly solvent-free, it often uses green solvents like acetonitrile.
The following table summarizes representative low-environmental-impact methods for the deprotection of aromatic MOM ethers, which could be adapted for the synthesis of this compound.
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp | 35 min | 85-98 | nih.gov |
| NaHSO₄-SiO₂ | Dichloromethane | Room Temp | 10 min - 2 h | 85-95 | researchgate.netorganic-chemistry.orgnih.gov |
| Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridyl | Acetonitrile | Room Temp | 10 min - 1 h | 82-99 | nih.gov |
| CBr₄ | Isopropanol | Reflux | 1-3 h | 85-95 | |
| Zirconium(IV) chloride | Isopropanol | Reflux | 1-2 h | 88-96 |
Interactive Data Table: Low-Impact MOM Deprotection Methods
| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp | 35 min | 85-98 | nih.gov |
| NaHSO₄-SiO₂ | Dichloromethane | Room Temp | 10 min - 2 h | 85-95 | researchgate.netorganic-chemistry.orgnih.gov |
| Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridyl | Acetonitrile | Room Temp | 10 min - 1 h | 82-99 | nih.gov |
| CBr₄ | Isopropanol | Reflux | 1-3 h | 85-95 | |
| Zirconium(IV) chloride | Isopropanol | Reflux | 1-2 h | 88-96 |
Process Optimization for Enhanced Yields and Selectivity
Achieving high yields and selectivity is critical in chemical synthesis, particularly when dealing with multifunctional molecules like this compound. The presence of multiple halogen substituents (bromo, chloro, and fluoro) on the aromatic ring necessitates a deprotection method that is highly selective for the MOM ether to avoid undesired side reactions, such as hydrolysis of the aryl halides.
Process optimization for the deprotection of 1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene would focus on several key parameters:
Catalyst Selection and Loading: The choice of catalyst is paramount. For instance, while strong acids can cleave MOM ethers, they may also promote side reactions. Heterogeneous catalysts like NaHSO₄-SiO₂ offer the advantage of easy removal and potentially milder reaction conditions, which can enhance selectivity. researchgate.netorganic-chemistry.orgnih.gov Optimizing the catalyst loading is also crucial; using the minimum effective amount reduces cost and waste.
Reaction Temperature and Time: Mild reaction temperatures, such as room temperature, are generally preferred to minimize side product formation. researchgate.netorganic-chemistry.orgnih.gov The reaction time should be carefully monitored to ensure complete conversion of the starting material while avoiding over-reaction. The progress of the reaction can be conveniently followed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Solvent Choice: While solvent-free methods are ideal from a green chemistry perspective, in some cases, a solvent is necessary. The choice of solvent can influence reaction rates and selectivity. For the deprotection of aromatic MOM ethers, solvents like dichloromethane and acetonitrile have been shown to be effective. researchgate.netorganic-chemistry.orgnih.gov
Chemoselectivity: The primary challenge in the synthesis of this compound via deprotection is ensuring that the bromo, chloro, and fluoro substituents remain intact. The C-F bond is generally robust, but C-Cl and C-Br bonds can be susceptible to cleavage under certain conditions. Methods that operate under neutral or mildly acidic conditions are therefore highly desirable. The use of trimethylsilyl triflate (TMSOTf) in combination with 2,2′-bipyridyl is a very mild and non-acidic method that has been shown to be compatible with acid-labile functional groups, suggesting it would be a suitable choice for this transformation. nih.gov
The following table presents a selection of deprotection methods for various substituted aromatic MOM ethers, highlighting the conditions that favor high yield and selectivity. These examples provide a basis for optimizing the synthesis of the target compound.
| Substrate (MOM-protected) | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Methoxy-MOM-benzene | TMSOTf / 2,2′-bipyridyl | Acetonitrile | Room Temp | 10 min | 99 | nih.gov |
| 4-Methyl-MOM-benzene | TMSOTf / 2,2′-bipyridyl | Acetonitrile | Room Temp | 10 min | 98 | nih.gov |
| 4-Bromo-MOM-benzene | NaHSO₄-SiO₂ | Dichloromethane | Room Temp | 2 h | 92 | researchgate.netorganic-chemistry.org |
| 4-Chloro-MOM-benzene | NaHSO₄-SiO₂ | Dichloromethane | Room Temp | 1.5 h | 94 | researchgate.netorganic-chemistry.org |
| 2-Naphthyl-MOM-ether | pTSA | Solvent-free | Room Temp | 35 min | 95 | nih.gov |
Interactive Data Table: Optimized MOM Deprotection Examples
| Substrate (MOM-protected) | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxy-MOM-benzene | TMSOTf / 2,2′-bipyridyl | Acetonitrile | Room Temp | 10 min | 99 | nih.gov |
| 4-Methyl-MOM-benzene | TMSOTf / 2,2′-bipyridyl | Acetonitrile | Room Temp | 10 min | 98 | nih.gov |
| 4-Bromo-MOM-benzene | NaHSO₄-SiO₂ | Dichloromethane | Room Temp | 2 h | 92 | researchgate.netorganic-chemistry.org |
| 4-Chloro-MOM-benzene | NaHSO₄-SiO₂ | Dichloromethane | Room Temp | 1.5 h | 94 | researchgate.netorganic-chemistry.org |
| 2-Naphthyl-MOM-ether | pTSA | Solvent-free | Room Temp | 35 min | 95 | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 1 Bromo 2 Chloro 5 Fluoro 4 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For aromatic systems like 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and bonding. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique proton environments in the molecule.
Methoxy (B1213986) Protons (-OCH₃): A singlet peak is expected for the three equivalent protons of the methoxy group. Its chemical shift is influenced by the deshielding effect of the attached oxygen atom and would likely appear in the range of 3.8–4.0 ppm. pressbooks.pub
Aromatic Protons (Ar-H): The molecule has two non-equivalent protons on the aromatic ring at positions C-3 and C-6.
The proton at C-3 (H-3) is ortho to the chlorine and meta to the bromine and methoxy group.
The proton at C-6 (H-6) is ortho to the bromine and meta to the fluorine and methoxy group.
Spin-Spin Coupling: The aromatic protons are not adjacent to each other, so no significant proton-proton (³J_HH) coupling is expected between them. However, they will exhibit coupling to the fluorine atom. The H-3 proton will show a four-bond coupling (⁴J_HF), and the H-6 proton will show a three-bond coupling (³J_HF). This will result in both aromatic signals appearing as doublets. spectrabase.com The differing electronic environments and coupling constants will allow for their distinct assignment. youtube.com
Predicted ¹H NMR Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | 3.95 | Singlet (s) | N/A |
| H-3 | 7.30 | Doublet (d) | ⁴J_HF ≈ 7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached electronegative substituents (Br, Cl, F, O). docbrown.info
The carbon atoms directly bonded to halogens or oxygen (C-1, C-2, C-4, C-5) will be significantly shifted downfield. docbrown.info
The carbon of the methoxy group (-OCH₃) will resonate at approximately 56 ppm.
Carbon-Fluorine Coupling: A key feature will be the presence of carbon-fluorine (C-F) coupling. The C-5 carbon, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹J_CF), appearing as a doublet. Other carbons in proximity to the fluorine (C-4, C-6, and to a lesser extent C-1 and C-3) will show smaller two-, three-, and four-bond C-F couplings, also resulting in doublet or multiplet signals. nih.gov
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |
|---|---|---|
| C-1 | 115 | ⁴J_CF ≈ 4 |
| C-2 | 125 | ³J_CF ≈ 9 |
| C-3 | 118 | ⁴J_CF ≈ 1 |
| C-4 | 148 | ²J_CF ≈ 20 |
| C-5 | 155 | ¹J_CF ≈ 250 |
| C-6 | 119 | ²J_CF ≈ 25 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. wikipedia.org For this molecule, a single resonance is expected for the fluorine atom at C-5.
Chemical Shift: The chemical shift of the fluorine atom is sensitive to its electronic environment. For fluoroanisoles and other fluorinated aromatic compounds, the shift typically falls within a well-defined range. alfa-chemistry.comucsb.edu
Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It will couple to H-6 (three bonds away, ³J_HF) and H-3 (four bonds away, ⁴J_HF). This would result in the ¹⁹F signal appearing as a doublet of doublets. wikipedia.org Predicting the precise chemical shift without experimental data is challenging, but computational methods can provide reliable estimates. nih.gov
Predicted ¹⁹F NMR Data
| Assigned Atom | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks. sdsu.edu In this compound, no cross-peaks between the aromatic protons (H-3 and H-6) would be expected, confirming their lack of a vicinal (three-bond) relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond C-H correlation). columbia.edu It would definitively link the proton signals to their corresponding carbon signals, as outlined in the tables below.
Predicted HSQC Correlations
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) |
|---|---|
| ~7.30 (H-3) | ~118 (C-3) |
| ~7.15 (H-6) | ~119 (C-6) |
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range correlations (typically 2 or 3 bonds) between protons and carbons. columbia.eduyoutube.com These correlations are critical for piecing together the substitution pattern on the aromatic ring. Key expected correlations would confirm the placement of all substituents.
Key Predicted HMBC Correlations
| Proton | Correlated Carbons (2 and 3 bonds away) | Significance of Correlation |
|---|---|---|
| -OCH₃ | C-4 | Confirms attachment of the methoxy group to C-4. |
| H-3 | C-1, C-2, C-4, C-5 | Confirms the position of H-3 relative to the Cl, Br, and OCH₃ groups. |
| H-6 | C-1, C-2, C-4, C-5 | Confirms the position of H-6 relative to the Br, F, and OCH₃ groups. |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. docbrown.info The molecular formula for this compound is C₇H₅BrClFO. nih.gov
Isotopic Pattern: A distinctive feature in the mass spectrum would be the complex isotopic pattern of the molecular ion peak. This arises from the natural abundances of the bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org This results in a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio that is a definitive signature for a compound containing one bromine and one chlorine atom.
Fragmentation: Upon ionization, the molecular ion can break apart into smaller, charged fragments. Analyzing these fragments helps to confirm the structure. Common fragmentation patterns for aryl ethers and halides include the loss of a methyl group from the ether or the loss of a halogen atom. miamioh.edulibretexts.orgchemguide.co.uk
Predicted HRMS and Fragmentation Data
| Ion | Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Description |
|---|---|---|
| [M]⁺ | 237.9244 | Molecular Ion |
| [M-CH₃]⁺ | 222.9012 | Loss of a methyl radical |
| [M-CHO]⁺ | 208.9085 | Loss of a formyl radical |
Analysis of Fragmentation Patterns for Structural Confirmation
The molecular ion peak (M+) would be expected to show a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex pattern of peaks for the intact molecular ion.
Subsequent fragmentation would likely proceed through several key pathways:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to the formation of a [M - 15]⁺ ion.
Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a [M - 79/81]⁺ ion.
Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would yield a [M - 35/37]⁺ ion.
Loss of a formyl radical (•CHO): Rearrangement and loss of a formyl radical from the methoxy group can lead to a [M - 29]⁺ ion.
Cleavage of the ether bond: Loss of a methoxy radical (•OCH₃) would produce a [M - 31]⁺ ion.
The relative abundances of these fragment ions would provide crucial information for confirming the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted Major Mass Spectrometry Fragmentation Ions for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Predicted Fragmentation Pathway |
| [C₇H₅⁷⁹Br³⁵ClFO]⁺ | 238 | Molecular Ion (M⁺) |
| [C₇H₅⁸¹Br³⁵ClFO]⁺ | 240 | Isotopic Peak of M⁺ |
| [C₇H₅⁷⁹Br³⁷ClFO]⁺ | 240 | Isotopic Peak of M⁺ |
| [C₇H₅⁸¹Br³⁷ClFO]⁺ | 242 | Isotopic Peak of M⁺ |
| [C₆H₂⁷⁹Br³⁵ClFO]⁺ | 223 | [M - CH₃]⁺ |
| [C₇H₅³⁵ClFO]⁺ | 159 | [M - Br]⁺ |
| [C₇H₅⁷⁹BrFO]⁺ | 203 | [M - Cl]⁺ |
Note: The m/z values are based on the most abundant isotopes. The actual spectrum would show clusters of peaks reflecting the natural isotopic abundances of bromine and chlorine.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its various structural features. While an experimental spectrum is not provided, the expected absorption regions can be predicted.
C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
C-H stretching (aliphatic): The C-H stretching of the methoxy group (O-CH₃) would be observed in the 2950-2850 cm⁻¹ region.
C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to several bands in the 1600-1450 cm⁻¹ range.
C-O stretching (ether): The characteristic C-O stretching of the aryl-alkyl ether linkage is expected to produce a strong absorption band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-F stretching: The C-F stretching vibration typically appears as a strong band in the 1250-1020 cm⁻¹ region, which may overlap with the C-O stretching bands.
C-Cl stretching: The C-Cl stretching absorption is generally found in the 850-550 cm⁻¹ range.
C-Br stretching: The C-Br stretching vibration is expected in the 680-515 cm⁻¹ region.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (methoxy) | 2950-2850 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Aryl-Alkyl Ether (C-O) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching |
| C-F | 1250-1020 | Stretching |
| C-Cl | 850-550 | Stretching |
| C-Br | 680-515 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a solid at room temperature, single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure.
This technique would yield precise data on:
Bond lengths: The exact distances between the bonded atoms (e.g., C-Br, C-Cl, C-F, C-O, C-C, and C-H bonds).
Bond angles: The angles between adjacent bonds, which define the geometry of the molecule.
Torsion angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the methoxy group relative to the benzene ring.
Crystal packing: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions such as halogen bonding or π-stacking.
While no published crystal structure for this compound is currently available, such an analysis would be the gold standard for its structural elucidation.
Other Advanced Chromatographic and Hyphenated Techniques
To complement spectroscopic methods, advanced chromatographic and hyphenated techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. scribd.com GC would effectively separate the compound from impurities or other reaction components based on its volatility and interaction with the stationary phase. reddit.comrestek.com The coupled mass spectrometer would then provide mass spectral data for definitive identification, as described in section 3.2.2.
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile related compounds, HPLC offers a robust separation method. Coupled with a UV detector, it can be used for quantification. When hyphenated with mass spectrometry (LC-MS), it provides both separation and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not explicitly requested in the outline, ¹H NMR and ¹³C NMR spectroscopy would be indispensable for the complete structural elucidation of this compound. ¹H NMR would provide information on the number and environment of the protons, while ¹³C NMR would reveal the number and types of carbon atoms. Furthermore, 2D NMR techniques like COSY, HSQC, and HMBC would establish the connectivity between atoms, confirming the substitution pattern on the aromatic ring.
These advanced analytical methods, when used in concert, provide a comprehensive and unambiguous characterization of this compound.
Theoretical and Computational Studies of 1 Bromo 2 Chloro 5 Fluoro 4 Methoxybenzene
Molecular Electrostatic Potential (MEP) Surface Analysis
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. For 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene, an MEP analysis would identify regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The analysis would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the fluorine atom, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. scispace.com An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict the most likely sites for chemical reactions.
A data table showing HOMO-LUMO energies and the energy gap would be included here if the information was available.
Computational Prediction of Reactivity and Reaction Pathways
By combining the insights from MEP and FMO analyses, along with calculations of transition states, computational methods can predict the most likely pathways for chemical reactions. acs.org For this compound, this could involve modeling its behavior in electrophilic aromatic substitution reactions, predicting the regioselectivity based on the directing effects of the bromo, chloro, fluoro, and methoxy substituents.
Conformational Analysis and Inter-substituent Interactions
The presence of a methoxy group introduces rotational freedom around the C-O bond, leading to different possible conformations. A conformational analysis would investigate the potential energy surface as a function of the dihedral angle of the methoxy group relative to the benzene (B151609) ring. This would identify the most stable conformer and the energy barriers between different conformations. The study would also shed light on any steric or electronic interactions between the methoxy group and the adjacent chloro and fluoro substituents.
Reactivity and Reaction Mechanisms of 1 Bromo 2 Chloro 5 Fluoro 4 Methoxybenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction rate.
In SNAr reactions, the nature of the halogen atom significantly influences the reactivity. Contrary to the trend observed in aliphatic nucleophilic substitution (SN2), where the leaving group ability follows the order I > Br > Cl > F, in SNAr reactions, the order is reversed: F > Cl > Br > I. researchgate.netacgpubs.org This is because the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond and stabilizes the developing negative charge in the Meisenheimer complex. researchgate.net
For 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene, the fluorine atom is the most activated towards nucleophilic attack, followed by the chlorine and then the bromine atom. This is due to the high electronegativity of fluorine, which makes the carbon atom it is attached to (C-5) the most electrophilic.
Table 1: Predicted Relative Reactivity of Halogenated Positions in SNAr Reactions
| Position | Halogen | Relative Reactivity | Rationale |
| C-5 | Fluorine | High | Highest electronegativity, strongest inductive electron withdrawal. |
| C-2 | Chlorine | Medium | Moderate electronegativity and inductive effect. |
| C-1 | Bromine | Low | Lowest electronegativity among the three halogens. |
In this compound, the methoxy (B1213986) group is located at C-4. Its electron-donating nature will generally decrease the reactivity of all halogenated positions towards nucleophilic attack compared to a similar ring without the methoxy group. However, its influence will be most pronounced at the ortho and para positions relative to itself. In this molecule, the fluorine at C-5 is meta to the methoxy group, while the chlorine at C-2 is ortho and the bromine at C-1 is meta. The deactivating effect of the methoxy group will be felt at all positions, but the inherent reactivity order of the halogens (F > Cl > Br) is expected to be maintained.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of EAS are dictated by the substituents already present on the ring.
The directing effects of the substituents on this compound are a combination of their individual properties:
Methoxy group (-OCH3): A strongly activating, ortho, para-directing group due to its +M effect.
Halogens (-F, -Cl, -Br): Deactivating, but ortho, para-directing groups. Their deactivating nature stems from their -I effect, while their ortho, para-directing ability is due to their +M effect (donation of a lone pair of electrons).
When multiple substituents are present, the most strongly activating group generally controls the regioselectivity of the reaction. libretexts.org In this case, the methoxy group is the most powerful activating group and will therefore be the primary director of electrophilic substitution.
The methoxy group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-1). However, all these positions are already substituted. Therefore, electrophilic substitution on this compound is expected to be difficult and would likely require harsh reaction conditions.
If a reaction were to occur, the least sterically hindered and most electronically favorable open position would be the target. In this molecule, the only available position for substitution is C-3 and C-6. The methoxy group strongly activates the ortho C-3 and C-5 positions. The halogens at C-1, C-2, and C-5 are all ortho, para-directors but are deactivating. The combined directing effects would need to be carefully considered. Given the strong activating and directing effect of the methoxy group, any potential electrophilic attack would most likely be directed to the C-3 position, which is ortho to the methoxy group and not sterically hindered by adjacent large groups. However, the presence of three deactivating halogen substituents on the ring significantly reduces its nucleophilicity, making EAS reactions highly unfavorable.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directing Influence | Predicted Outcome |
| C-3 | ortho to -OCH3, meta to -Cl and -Br, para to -F | Most likely site of substitution, if reaction occurs. |
| C-6 | meta to -OCH3, ortho to -Br, para to -Cl | Less likely site of substitution. |
This table represents a qualitative prediction based on established principles, as experimental data for this specific compound is not available.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F. rsc.orgnih.gov This trend is opposite to that of SNAr reactions and is related to the bond dissociation energies of the carbon-halogen bonds.
In this compound, the C-Br bond is the most reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), followed by the C-Cl bond. The C-F bond is generally unreactive under standard cross-coupling conditions. This difference in reactivity allows for selective functionalization of the molecule. For instance, a Suzuki coupling reaction could be performed selectively at the C-1 position (where the bromine is) while leaving the chlorine and fluorine atoms intact.
Table 3: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Position | Halogen | Relative Reactivity | Potential Selective Reaction |
| C-1 | Bromine | High | Suzuki, Heck, Buchwald-Hartwig, etc. |
| C-2 | Chlorine | Medium | May react under more forcing conditions. |
| C-5 | Fluorine | Low | Generally unreactive. |
This table is based on the well-established reactivity trends in metal-catalyzed cross-coupling reactions. Specific reaction conditions would need to be optimized for selective transformations.
For example, a selective Suzuki-Miyaura coupling could be envisioned as follows:
This compound + R-B(OH)2 --(Pd catalyst, base)--> 1-R-2-chloro-5-fluoro-4-methoxybenzene
This selective reactivity makes this compound a potentially useful building block in organic synthesis, allowing for the sequential introduction of different functional groups at specific positions on the aromatic ring.
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org For this compound, the primary site of reaction is the carbon-bromine (C-Br) bond, which is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle. libretexts.orgyoutube.com
The reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The electron-donating methoxy group at the para position and the electron-withdrawing halogens influence the electron density of the aromatic ring, which in turn affects the rate of the oxidative addition step. wikipedia.org
Typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dioxane/water or DMF/water. youtube.comresearchgate.net The reaction temperature is typically elevated to ensure efficient conversion.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF/H₂O | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 95 |
Heck and Sonogashira Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, while the Sonogashira coupling facilitates the reaction between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the reactivity of this compound in these reactions is dominated by the preferential cleavage of the C-Br bond over the C-Cl bond. wikipedia.orgnih.gov
In the Heck reaction, the catalytic cycle also begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. libretexts.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. libretexts.org The Sonogashira reaction follows a similar palladium cycle, but also involves a copper(I) co-catalyst in its classic format, which facilitates the formation of a copper acetylide intermediate that then undergoes transmetalation with the palladium complex. libretexts.orgorganic-chemistry.orgyoutube.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
The steric and electronic properties of the substituents on the aromatic ring of this compound will influence the efficiency and regioselectivity of these coupling reactions. The presence of the ortho-chloro substituent can provide some steric hindrance, potentially affecting the approach of the coupling partners.
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. organic-chemistry.org For this compound, selective amination at the C-Br position is expected under carefully controlled conditions. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high selectivity and yield. organic-chemistry.orgnih.gov
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst. organic-chemistry.org Bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. organic-chemistry.org
It is plausible that by tuning the reaction conditions, such as using a less reactive catalyst system or lower temperatures, the C-Cl bond could also be functionalized in a subsequent step if desired, allowing for sequential C-N bond formations.
Table 2: Plausible Selective Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Product |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-(2-Chloro-5-fluoro-4-methoxyphenyl)morpholine |
| Aniline (B41778) | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | N-(2-Chloro-5-fluoro-4-methoxyphenyl)aniline |
Metal-Halogen Exchange Reactions and Generation of Organometallic Intermediates
Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to generate highly reactive organometallic reagents. wikipedia.orgethz.ch In the case of this compound, treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), would lead to a selective bromine-lithium exchange. wikipedia.orgstackexchange.com The greater reactivity of the C-Br bond compared to the C-Cl and C-F bonds ensures this selectivity. wikipedia.org
The resulting aryllithium intermediate, 2-chloro-5-fluoro-4-methoxyphenyllithium, is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the original position of the bromine atom. The presence of the methoxy group may also influence the reaction through chelation with the lithium cation, potentially affecting the rate and regioselectivity of the exchange. wikipedia.org Grignard reagents can also be prepared via magnesium-halogen exchange, typically using reagents like isopropylmagnesium chloride, which can also exhibit selectivity for the C-Br bond. ethz.chnih.gov
Oxidation and Reduction Chemistry of Aromatic and Methoxy Moieties
The aromatic ring of this compound is generally resistant to oxidation under mild conditions due to its inherent stability. However, under harsh oxidative conditions, such as with hot potassium permanganate, the benzene (B151609) ring can be cleaved. libretexts.org The methoxy group is also susceptible to oxidative cleavage to a hydroxyl group, a reaction often observed in metabolic processes catalyzed by cytochrome P450 enzymes. nih.gov
Regarding reduction, the halogen substituents can be removed through various reductive processes. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to the reductive dehalogenation of the C-Br and C-Cl bonds. The C-Br bond is typically more readily reduced than the C-Cl bond. The fluorine and methoxy groups are generally stable under these conditions. Other reducing agents, such as iron in aqueous media, have been shown to reduce halogenated hydrocarbons, though the direct applicability to this specific aromatic system would require experimental verification. nih.gov
Investigation of Reaction Kinetics and Thermodynamics
Synthetic Applications and Derivatization of 1 Bromo 2 Chloro 5 Fluoro 4 Methoxybenzene in Organic Synthesis
As a Building Block for Polyfunctionalized Aromatic Compounds
The strategic value of 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene lies in its capacity to serve as a scaffold for creating highly functionalized aromatic systems. The differential reactivity of the halogen substituents is key to its utility. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common transition-metal-catalyzed cross-coupling reactions, while the carbon-fluorine bond is the most robust and typically remains intact under these conditions. This reactivity hierarchy allows for selective, stepwise functionalization.
For instance, the bromo position can be targeted for an initial modification, such as conversion to an organometallic reagent or participation in a cross-coupling reaction, leaving the chloro and fluoro positions available for subsequent transformations. The methoxy (B1213986) group also influences the reactivity of the ring and can itself be a synthetic handle, as O-demethylation can unmask a phenol (B47542) for further derivatization.
This designed functionality has been leveraged in the synthesis of complex molecules. Specifically, this compound has been documented as a key intermediate in the preparation of novel imidazopyrazine derivatives. google.comgoogle.comgoogle.com In these synthetic sequences, the compound provides the substituted phenyl moiety that is essential for the final structure of the target heterocyclic systems.
Synthesis of Biaryl Systems and Fused Heterocyclic Compounds
The presence of a bromine atom makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of biaryl systems and the assembly of heterocyclic structures.
Potential Cross-Coupling Reactions:
While specific academic studies detailing the use of this exact compound in the synthesis of simple biaryls are not prevalent, its application in building more complex fused heterocyclic systems is noted in patent literature. It has been utilized as a starting material for creating novel imidazopyrazine derivatives, which are complex fused heterocyclic systems. google.comgoogle.comgoogle.com In these multi-step syntheses, the substituted benzene (B151609) ring from this compound is incorporated into the final molecular framework, demonstrating its practical utility in constructing elaborate heterocyclic cores for chemical research.
Precursor for Advanced Organic Materials and Functional Molecules (excluding biological/clinical applications)
Polyhalogenated aromatic compounds are foundational in the field of materials science, particularly for the development of organic electronic materials. The incorporation of halogen atoms, especially fluorine, can profoundly influence the electronic properties, solid-state packing, and stability of organic molecules.
The subject compound, this compound, possesses attributes that make its derivatives of interest for materials research.
Tuning of Electronic Properties: The fluorine atom, with its high electronegativity, can lower the HOMO and LUMO energy levels of a conjugated system. This is a critical strategy for designing materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Intermolecular Interactions: The presence of C-F and C-Cl bonds can introduce specific intermolecular interactions (e.g., dipole-dipole, F···H, or halogen bonding) that can influence the solid-state morphology and charge-transport properties of the resulting materials.
Synthetic Handle: The bromo and chloro groups serve as versatile points for elaboration, allowing for the attachment of this fluorinated methoxybenzene core to larger π-conjugated systems, polymers, or other functional units relevant to materials science.
While specific materials derived directly from this compound are not widely reported, its structural motifs are representative of those used to create functional molecules for research in organic electronics.
Stereoselective Synthesis Utilizing Derivatives of the Compound
The direct application of this compound in stereoselective synthesis is not documented. Such applications typically require the presence of a chiral element. However, the compound can be considered a prochiral precursor that could be transformed into chiral molecules for use in asymmetric catalysis or as chiral building blocks.
For example, derivatization of the aromatic ring could lead to structures suitable for stereoselective applications:
Formation of Chiral Ligands: Conversion of the bromo or chloro substituent to a functional group like a phosphine (B1218219), amine, or carboxylic acid, followed by resolution or asymmetric synthesis, could yield chiral ligands. These ligands could then be complexed with transition metals for use in asymmetric catalysis.
Use as a Chiral Auxiliary: Although less common for simple aromatic structures, derivatives could potentially be designed to function as chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved.
It is important to note that these applications are theoretical possibilities based on established principles of stereoselective synthesis. There is no specific evidence in the searched literature of this compound being used for these purposes.
Development of Complex Molecular Architectures for Chemical Research
The development of novel and complex molecular architectures is a cornerstone of chemical research, enabling the exploration of new chemical space and properties. This compound serves as an exemplary starting material for such endeavors due to its high degree of functionalization.
The ability to perform regioselective chemistry on the molecule allows for the programmed construction of intricate substitution patterns on the aromatic ring. This control is critical when building molecules with precisely defined three-dimensional structures and functionalities. The compound's demonstrated use as a building block for complex heterocyclic systems like imidazopyrazines underscores its value in this context. google.comgoogle.comgoogle.com
By providing a synthetically versatile platform, this compound enables chemists to assemble elaborate molecular frameworks that might be otherwise difficult to access. Its combination of a methoxy group and three different, orthogonally reactive halogens makes it a valuable tool for constructing sophisticated target molecules intended for broad chemical research, beyond any single defined application area.
Advanced Methodologies for the Study of 1 Bromo 2 Chloro 5 Fluoro 4 Methoxybenzene
In situ Reaction Monitoring Techniques (e.g., in situ NMR, IR, Raman)
The synthesis and subsequent reactions of 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene can be meticulously tracked in real-time using in situ spectroscopic techniques. These methods provide a continuous stream of data from within the reaction vessel, offering insights into reaction kinetics, the formation of transient intermediates, and the development of byproducts without the need for sampling.
In situ Infrared (IR) and Raman spectroscopy offer complementary information by monitoring the vibrational modes of the molecules. The progress of the synthesis of this compound could be followed by observing the appearance and disappearance of characteristic vibrational bands. For instance, the C-Br, C-Cl, and C-F stretching frequencies, as well as the aromatic C-H bending modes, would provide a fingerprint of the molecular transformations as they happen. Raman spectroscopy, in particular, is well-suited for monitoring reactions in aqueous or highly polar media and can provide information on both organic and inorganic species present in the reaction mixture.
A hypothetical data table illustrating the kind of information that could be obtained from in situ monitoring of a reaction to form this compound is presented below.
| Time (minutes) | Reactant A (%) | Intermediate B (%) | This compound (%) |
| 0 | 100 | 0 | 0 |
| 15 | 75 | 15 | 10 |
| 30 | 50 | 25 | 25 |
| 60 | 20 | 10 | 70 |
| 120 | 5 | 2 | 93 |
| 180 | <1 | <1 | >98 |
| This table is illustrative and based on general principles of reaction kinetics, not on specific experimental data for this compound. |
Flow Chemistry Approaches for Continuous Synthesis and Derivatization
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, presents numerous advantages for the synthesis and derivatization of compounds like this compound. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions.
The synthesis of polyhalogenated benzenes can be efficiently conducted in flow reactors. For instance, a multi-step synthesis could be "telescoped" into a single continuous process, minimizing manual handling and purification of intermediates. The continuous synthesis of this compound could involve the sequential introduction of halogenating agents to a stream containing a suitable anisole (B1667542) precursor. The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for rapid heating and cooling, enabling reactions to be performed under conditions that would be unsafe in traditional batch setups.
Derivatization reactions, such as nucleophilic aromatic substitution or cross-coupling reactions at the bromine or chlorine positions, can also be seamlessly integrated into a flow process. This enables the rapid generation of a library of derivatives for applications in drug discovery or materials science.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Temperature Control | Less Precise | Highly Precise |
| Safety | Higher risk with exothermic reactions | Inherently safer |
| Scalability | Difficult | Straightforward (scaling-out) |
| Product Purity | Often requires extensive purification | Higher purity, less byproducts |
| This table provides a general comparison and is not based on specific experimental data for this compound. |
Chemoinformatics and Data Mining for Structure-Reactivity Correlations
Chemoinformatics utilizes computational methods to analyze chemical data, enabling the prediction of properties and reactivity. For a molecule like this compound, chemoinformatic tools can be employed to establish structure-reactivity relationships.
Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or other properties of derivatives of this compound. By analyzing a dataset of structurally related compounds with known activities, a mathematical model can be built that correlates specific molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) with the observed activity. This allows for the virtual screening of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Data mining of large chemical databases can also uncover valuable information. By searching for structurally similar compounds, it may be possible to predict the likely reactivity of this compound in various chemical transformations, identify potential synthetic routes, or flag potential toxicological concerns based on the known properties of its analogs.
| Molecular Descriptor | Predicted Influence on Reactivity/Activity |
| LogP (Hydrophobicity) | High, suggesting good membrane permeability. |
| Dipole Moment | Significant, due to multiple electronegative halogens. |
| Molecular Electrostatic Potential | Complex surface with electron-rich (methoxy) and electron-poor (halogenated) regions, indicating sites for electrophilic and nucleophilic attack. |
| HOMO/LUMO Energies | Can be calculated to predict susceptibility to oxidation/reduction and participation in cycloaddition reactions. |
| This table is illustrative and based on general chemoinformatic principles, not on specific computational studies of this compound. |
Reaction Mechanism Elucidation using Isotopic Labeling and Kinetic Isotope Effects
Understanding the precise mechanism of a chemical reaction is fundamental to its optimization and control. Isotopic labeling studies, in conjunction with the measurement of kinetic isotope effects (KIEs), provide powerful tools for probing reaction pathways at the molecular level.
For the synthesis of this compound, a key mechanistic question would be the sequence of halogenation steps and the nature of the rate-determining step in each. For example, in an electrophilic bromination step, one could investigate whether the cleavage of a C-H bond is part of the rate-determining step. This can be achieved by comparing the reaction rate of the normal reactant with that of a deuterated analogue (where a specific hydrogen is replaced by deuterium).
If the C-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) will be observed, meaning the reaction with the hydrogen-containing compound is significantly faster than with the deuterium-containing one. If no significant KIE is observed, it suggests that the C-H bond cleavage occurs in a fast step after the rate-determining step.
For instance, in a hypothetical bromination of a precursor to yield this compound:
| Reaction | kH (Rate constant with Hydrogen) | kD (Rate constant with Deuterium) | kH/kD | Mechanistic Implication |
| Hypothetical Bromination | 1.0 x 10⁻⁴ s⁻¹ | 9.5 x 10⁻⁵ s⁻¹ | ~1.05 | C-H bond cleavage is not the rate-determining step. |
| Hypothetical Bromination | 1.0 x 10⁻⁴ s⁻¹ | 1.5 x 10⁻⁵ s⁻¹ | ~6.7 | C-H bond cleavage is likely the rate-determining step. |
| This table presents hypothetical scenarios to illustrate the concept of the kinetic isotope effect and is not based on actual experimental data for this compound. |
The use of isotopes of other elements, such as ¹³C, can also provide valuable insights into bond-forming and bond-breaking events during the reaction.
Future Research Directions and Challenges
Development of Novel Green and Sustainable Synthetic Routes for the Compound
The traditional synthesis of polyhalogenated aromatic compounds often involves harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. Future research will undoubtedly focus on the development of greener and more sustainable synthetic pathways to 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene. rsc.orgcontractpharma.com This involves adhering to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. contractpharma.comnih.gov
Key areas of exploration will include:
Biocatalysis: The use of enzymes, such as flavin-dependent halogenases, offers a highly selective and environmentally benign alternative to chemical halogenation. acs.orgnih.govrsc.orgmdpi.com These enzymes can catalyze halogenation reactions under mild conditions and often with high regioselectivity, potentially simplifying the synthesis of polysubstituted aromatics. acs.orgnih.govrsc.orgcore.ac.uk Research into engineering these enzymes to accept substituted methoxybenzene derivatives as substrates could provide a direct and sustainable route to this compound. rsc.org
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization and the formation of carbon-halogen bonds, under mild conditions. acs.orgnih.gov Future research could explore photocatalytic methods for the selective halogenation of a methoxy-fluorobenzene precursor to introduce the bromo and chloro substituents in a controlled manner.
Exploration of New Reactivity Modes and Catalytic Transformations
The unique arrangement of a methoxy (B1213986) group and three different halogen atoms on the benzene (B151609) ring of this compound provides multiple sites for further chemical transformations. A key area of future research will be the exploration of novel reactivity modes and the development of catalytic systems to selectively functionalize this molecule.
The different halogens (Br, Cl, F) exhibit distinct reactivities in cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. nih.govlibretexts.org Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. This inherent difference in reactivity can be exploited for selective functionalization. For instance, the bromo group could be selectively coupled under conditions that leave the chloro and fluoro groups intact. Further advancements in catalyst design, particularly the development of ligands that can enable the selective activation of C-Cl bonds in the presence of C-Br bonds, will be crucial. acs.org
Another promising avenue is the exploration of C-H activation reactions. The methoxy group is an ortho,para-director, and the fluorine atom is also an ortho,para-director, which could direct the functionalization of the C-H bond at the 6-position. However, the steric hindrance from the adjacent bromo and fluoro substituents will play a significant role. Developing catalytic systems that can overcome this steric hindrance and selectively functionalize the C-H bond would open up new possibilities for creating even more complex molecules. wpmucdn.com
Application of the Compound in Emerging Areas of Chemical Science
The unique electronic and structural features of this compound make it a promising candidate for applications in several emerging areas of chemical science.
Supramolecular Chemistry: The presence of multiple halogen atoms allows for the formation of halogen bonds, which are non-covalent interactions that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. nih.govbohrium.commdpi.com The ability of bromine, chlorine, and fluorine to act as halogen bond donors, combined with the potential for the methoxy group's oxygen to act as a halogen bond acceptor, could lead to the formation of complex and functional supramolecular architectures, such as woven-like 2D sheets. nih.govresearchgate.net
Advanced Catalyst Design: Polyhalogenated aromatic compounds can serve as precursors to novel organocatalysts or ligands for metal-catalyzed reactions. The electronic properties of the benzene ring, tuned by the combination of the electron-donating methoxy group and the electron-withdrawing halogens, could be harnessed in the design of new catalysts with unique reactivity and selectivity.
Computational Design of Derivatives with Tunable Chemical Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, and it will play a crucial role in the future development of derivatives of this compound. rsc.orgnih.gov
Machine Learning (ML): Machine learning models are increasingly being used to predict the outcomes of chemical reactions, including regioselectivity. rsc.orgsemanticscholar.orgdntb.gov.uaresearchgate.netwur.nl By training on large datasets of known reactions, ML models can learn the complex relationships between molecular structure and reactivity. In the context of this compound, ML could be used to predict the regioselectivity of various derivatization reactions, guiding the design of experiments and accelerating the discovery of new synthetic routes. rsc.orgsemanticscholar.orgresearchgate.net
Overcoming Regioselectivity and Chemo-selectivity Challenges in Complex Derivatizations
The presence of multiple reactive sites on the this compound ring presents significant challenges in terms of regioselectivity and chemoselectivity. taylorandfrancis.comresearchgate.netyoutube.comresearchgate.net
Regioselectivity in Electrophilic Aromatic Substitution: The interplay of the directing effects of the substituents will be complex. The methoxy group is a strong activating and ortho,para-directing group, while the halogens are deactivating but also ortho,para-directing. Predicting the outcome of electrophilic substitution reactions will require a careful consideration of both electronic and steric effects. mdpi.com
Regioselectivity in Metalation Reactions: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.orgnih.govuoc.gr The methoxy group is a known directing group for lithiation. wpmucdn.comwikipedia.orgacs.org However, the presence of the adjacent bromo and chloro substituents could influence the regioselectivity of this reaction.
Chemoselectivity in Cross-Coupling Reactions: As mentioned earlier, the different reactivities of the C-Br, C-Cl, and C-F bonds present a chemoselectivity challenge. libretexts.orgacs.orgthieme-connect.de Achieving selective functionalization of one halogen over the others will require careful optimization of reaction conditions and the use of highly selective catalysts. nih.govacs.orgacs.org
Future research will need to focus on developing synthetic methodologies that can precisely control the regioselectivity and chemoselectivity of reactions involving this complex molecule, thereby unlocking its full potential as a versatile building block in organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-2-chloro-5-fluoro-4-methoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via sequential halogenation and methoxylation. A typical approach involves Friedel-Crafts alkylation or directed ortho-metallation to install substituents regioselectively . For example, bromination of 2-chloro-5-fluoro-4-methoxybenzene using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves >80% yield. Temperature control is critical to avoid polyhalogenation. Purification via column chromatography (silica gel, hexane/EtOAc 9:1) is recommended .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer: Combine NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography. ¹H NMR reveals coupling patterns between fluorine and adjacent protons (e.g., JH-F ≈ 8–12 Hz for ortho-F). ¹⁹F NMR distinguishes between substituents in different positions . X-ray crystallography resolves ambiguities in substitution patterns, as seen in analogous bromo-chloro-methoxybenzene derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer: Use fume hoods, nitrile gloves, and safety goggles. The compound’s volatility requires sealed storage under inert gas (argon) at 4°C. Spills should be neutralized with activated charcoal and disposed of as halogenated waste . LC-MS analysis of degradation products is advised to monitor stability during storage .
Advanced Research Questions
Q. How does the electronic environment of substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer: The bromine atom is more reactive than chlorine in Pd-catalyzed couplings due to lower bond dissociation energy. Computational studies (DFT) show that the methoxy group directs electrophilic substitution to the para position, while fluorine’s electron-withdrawing effect deactivates the meta site . Optimize catalyst systems (e.g., Pd(PPh3)4 with K2CO3 in THF/H2O) to minimize homocoupling byproducts .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer: Use density functional theory (DFT) to calculate Fukui indices and local softness parameters. For SNAr at the bromine site, the LUMO energy and charge distribution at the carbon-bromine bond determine reactivity. Solvent effects (e.g., DMSO vs. DMF) can be modeled using COSMO-RS to predict activation barriers .
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray structures) be resolved?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in methoxy groups). Variable-temperature NMR (VT-NMR) between −50°C and 25°C identifies conformational freezing. Compare experimental data with computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p)) to validate assignments .
Q. What strategies improve purity (>99%) for applications in catalytic studies?
- Methodological Answer: Recrystallize from ethanol/water (3:1) to remove halogenated impurities. Monitor purity via GC-MS with a DB-5 column (30 m, 0.25 mm ID). For trace metal removal (e.g., Pd residues), pass through a short silica gel plug pretreated with EDTA .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
